An In-depth Technical Guide to 2-Methoxybenzylamine
An In-depth Technical Guide to 2-Methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methoxybenzylamine, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its primary uses, particularly in the preparation of bioactive compounds. Safety and handling information is also included to ensure its proper use in a laboratory setting. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
2-Methoxybenzylamine, also known as (2-methoxyphenyl)methanamine, is an organic compound belonging to the benzylamine (B48309) family.[1] It is characterized by a benzylamine core substituted with a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring.[2] This substitution influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[1] While not known to occur naturally in significant amounts, it is produced industrially for use as an intermediate in the synthesis of a variety of more complex molecules.[1] Its primary utility lies in the pharmaceutical sector, where it serves as a precursor for the synthesis of compounds such as GABAA receptor ligands, which have potential as analgesic agents, and 6-substituted purines.[1][3]
Chemical and Physical Properties
2-Methoxybenzylamine is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] A summary of its key physical and chemical properties is provided in the tables below.
Table 1: General Properties
| Property | Value | Reference(s) |
| CAS Number | 6850-57-3 | [2] |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Boiling Point | 227 °C at 724 mmHg | [3][] |
| Density | 1.051 g/mL at 25 °C | [3][] |
| Refractive Index (n20/D) | 1.548 | [] |
| Flash Point | 100 °C (closed cup) | [][6] |
| Water Solubility | Slightly soluble | [1] |
Table 3: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | (2-methoxyphenyl)methanamine | [4] |
| SMILES | COc1ccccc1CN | [] |
| InChI | 1S/C8H11NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | [] |
| InChIKey | PXJACNDVRNAFHD-UHFFFAOYSA-N | [2][] |
Synthesis of 2-Methoxybenzylamine
2-Methoxybenzylamine is typically synthesized via two primary routes: nucleophilic substitution of a 2-methoxybenzyl halide with ammonia (B1221849) or a primary amine, or the reductive amination of 2-methoxybenzaldehyde (B41997).[1] The latter is a widely used method in medicinal chemistry.[7]
Experimental Protocol: Reductive Amination of 2-Methoxybenzaldehyde
This protocol is a generalized procedure for the gram-scale reductive amination of an aldehyde, which can be adapted for the synthesis of 2-methoxybenzylamine.[8]
Materials:
-
2-Methoxybenzaldehyde
-
Ammonia or an appropriate amine source (e.g., ammonium (B1175870) acetate)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-methoxybenzaldehyde (1 equivalent, 20 mmol) in ethyl acetate (40 mL), add the amine source (1.1 equivalents, 22 mmol).
-
Stir the mixture at room temperature.
-
Add sodium triacetoxyborohydride (1.2 equivalents, 24 mmol) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford 2-methoxybenzylamine.
Applications in Drug Development
2-Methoxybenzylamine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility stems from the presence of the reactive primary amine group, which can be readily functionalized.
Synthesis of GABAA Receptor Ligands
Preparation of 6-Substituted Purines
2-Methoxybenzylamine is also employed in the synthesis of 6-substituted purines.[3][11] Purine (B94841) analogs are a class of compounds with a wide range of biological activities, including anti-cancer and anti-viral properties.[12] The synthesis typically involves the displacement of a leaving group at the 6-position of a purine ring by the amine group of 2-methoxybenzylamine.
The following is a generalized workflow for the synthesis of a 6-(2-methoxybenzylamino)purine derivative.
Signaling Pathways
Current literature does not indicate that 2-methoxybenzylamine itself has a direct role in biological signaling pathways. Its significance in a biological context is primarily as a structural component of larger, pharmacologically active molecules. The biological activity of these larger molecules is determined by their interaction with specific targets, such as the GABAA receptor, rather than any intrinsic activity of the 2-methoxybenzylamine moiety itself.
Safety and Handling
2-Methoxybenzylamine is a corrosive substance that can cause severe skin burns and eye damage.[4][13] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[1]
Table 4: GHS Hazard Information
| Hazard | Description | Reference(s) |
| Pictogram | GHS05 (Corrosion) | [6] |
| Signal Word | Danger | [6][13] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [4] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 | [1][8] |
First Aid Measures:
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[8]
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
In all cases of exposure, seek immediate medical attention.
Conclusion
2-Methoxybenzylamine is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceutically relevant compounds. Its straightforward synthesis and the reactivity of its primary amine group make it a useful building block for drug discovery and development. Researchers and scientists working with this compound should be familiar with its properties and adhere to strict safety protocols due to its corrosive nature. Further research into the applications of 2-methoxybenzylamine could lead to the discovery of novel therapeutic agents.
References
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- 2. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 10. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. 2-Methoxybenzylamine, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
